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Compound of Interest

Compound Name: 4-Carboxy-pennsylvania green

Cat. No.: B2629065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Carboxy-Pennsylvania Green is a hydrophobic, photostable, and pH-insensitive green

fluorophore that serves as a valuable tool for fluorescent labeling of intracellular targets.[1][2]

As a hybrid of Oregon Green and Tokyo Green, it exhibits bright fluorescence and is particularly

useful for imaging within acidic cellular compartments due to its low pKa of approximately 4.8.

[1][2] Its properties make it an excellent candidate for immunofluorescence staining of fixed and

permeabilized cells, enabling clear visualization of subcellular structures and target proteins.

These application notes provide a detailed protocol for utilizing 4-Carboxy-Pennsylvania
Green succinimidyl ester for covalent labeling of antibodies and subsequent

immunofluorescent staining of fixed cells.

Key Properties of 4-Carboxy-Pennsylvania Green
The selection of a fluorophore is critical for the success of immunofluorescence experiments. 4-
Carboxy-Pennsylvania Green offers several advantages for fixed-cell imaging applications.
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Property Value/Characteristic
Significance for Fixed Cell
Staining

Excitation Maximum ~495 nm

Compatible with standard 488

nm laser lines on most

fluorescence microscopes and

flow cytometers.

Emission Maximum ~520 nm

Emits in the green channel,

allowing for easy multiplexing

with other common

fluorophores.

pKa ~4.8[1][2]

Maintains bright fluorescence

in acidic environments, making

it suitable for imaging

organelles like endosomes and

lysosomes.

Photostability High

Resistant to photobleaching,

allowing for longer exposure

times and repeated imaging

without significant signal loss.

Hydrophobicity High[1]

May enhance cell permeability

of conjugates, although

permeabilization is still

required for intracellular targets

in fixed cells.[1]

Reactivity Succinimidyl Ester

Allows for covalent conjugation

to primary amines on

antibodies and other proteins,

creating stable fluorescent

probes.[3]

Experimental Protocol: Immunofluorescent Staining
of Fixed Cells with 4-Carboxy-Pennsylvania Green-
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Conjugated Antibody
This protocol outlines the steps for staining adherent cells grown on coverslips. The protocol

can be adapted for suspension cells.

Materials
Cells cultured on sterile glass coverslips

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

with 0.1% Tween-20

Primary Antibody conjugated to 4-Carboxy-Pennsylvania Green

(Optional) Secondary antibody conjugated to 4-Carboxy-Pennsylvania Green if the primary

is not directly conjugated.

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Procedure
Cell Culture and Preparation:

Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until

they reach the desired confluency (typically 60-80%).

Fixation:

Carefully aspirate the culture medium.

Gently wash the cells twice with PBS.
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Add 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room

temperature.[4][5]

Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) to the cells.

Incubate for 10-15 minutes at room temperature.[4]

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes

each.

Blocking:

Add Blocking Buffer to the cells to cover the surface.

Incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.

[5][6]

Antibody Incubation:

Dilute the 4-Carboxy-Pennsylvania Green-conjugated primary antibody to the

predetermined optimal concentration in Blocking Buffer.

Aspirate the Blocking Buffer from the cells and add the diluted primary antibody solution.

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

Washing:

Aspirate the primary antibody solution.

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each to

remove unbound antibodies.

Nuclear Counterstaining (Optional):
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If desired, incubate the cells with a nuclear counterstain such as DAPI (diluted in PBS) for

5-10 minutes at room temperature.

Wash the cells twice with PBS.

Mounting:

Carefully remove the coverslip from the dish or plate.

Invert the coverslip onto a drop of antifade mounting medium on a glass microscope slide.

Gently press to remove any air bubbles.

Seal the edges of the coverslip with clear nail polish and allow it to dry.

Imaging:

Visualize the stained cells using a fluorescence microscope with appropriate filters for 4-
Carboxy-Pennsylvania Green (Excitation/Emission: ~495 nm/~520 nm) and the chosen

counterstain.

Workflow and Signaling Pathway Diagrams
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Cell Preparation

Cell Processing

Staining

Finalization & Imaging

Culture cells on coverslips

Wash with PBS

Fix with 4% PFA

Proceed to fixation

Permeabilize (e.g., Triton X-100)

Block with BSA or serum

Incubate with 4-Carboxy-Pennsylvania Green conjugated Primary Ab

Proceed to antibody incubation

Wash to remove unbound antibody

Counterstain (e.g., DAPI)

Mount coverslip

Proceed to mounting

Image with fluorescence microscope

Click to download full resolution via product page

Caption: Workflow for fixed-cell immunofluorescent staining.
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Troubleshooting
Problem Possible Cause Suggested Solution

High Background Incomplete blocking

Increase blocking time or try a

different blocking agent (e.g.,

normal serum from the

secondary antibody host

species).

Antibody concentration too

high

Titrate the primary antibody to

determine the optimal

concentration.

Insufficient washing
Increase the number and/or

duration of wash steps.

Weak or No Signal Inefficient permeabilization

Optimize permeabilization time

or try a different detergent

(e.g., Saponin for delicate

membranes).

Low antibody concentration
Increase the concentration of

the primary antibody.

Photobleaching

Use an antifade mounting

medium and minimize

exposure to excitation light.

Non-specific Staining Antibody cross-reactivity

Run a negative control with an

isotype control antibody

conjugated to 4-Carboxy-

Pennsylvania Green.

Hydrophobic interactions of the

dye

Ensure adequate blocking and

washing steps.

Conclusion
4-Carboxy-Pennsylvania Green is a robust and versatile fluorophore for fixed-cell

immunofluorescence. Its favorable spectral properties, photostability, and pH insensitivity make

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2629065?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2629065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


it an excellent choice for high-resolution imaging of intracellular targets. By following the

detailed protocol and considering the troubleshooting suggestions provided, researchers can

achieve high-quality, reproducible staining results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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